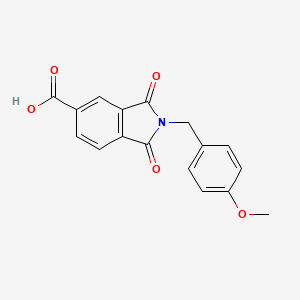

2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid

CAS No.: 351996-94-6

Cat. No.: VC6364079

Molecular Formula: C17H13NO5

Molecular Weight: 311.293

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 351996-94-6 |

|---|---|

| Molecular Formula | C17H13NO5 |

| Molecular Weight | 311.293 |

| IUPAC Name | 2-[(4-methoxyphenyl)methyl]-1,3-dioxoisoindole-5-carboxylic acid |

| Standard InChI | InChI=1S/C17H13NO5/c1-23-12-5-2-10(3-6-12)9-18-15(19)13-7-4-11(17(21)22)8-14(13)16(18)20/h2-8H,9H2,1H3,(H,21,22) |

| Standard InChI Key | JVIJCICMASYNLD-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The compound’s structure integrates three key moieties: a 1,3-dioxoisoindoline backbone, a 4-methoxybenzyl group at the 2-position, and a carboxylic acid at the 5-position. The isoindoline system adopts a planar conformation due to conjugation between the carbonyl groups and the aromatic ring, while the methoxybenzyl substituent introduces steric bulk and electronic modulation . X-ray crystallography of analogous compounds suggests that the benzyl group adopts a pseudo-axial orientation relative to the isoindoline plane, minimizing steric clashes .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₃NO₅ | |

| Molecular Weight | 311.29 g/mol | |

| Topological PSA | 83.9 Ų | |

| Heavy Atom Count | 23 | |

| SMILES | COC1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |

Spectroscopic Fingerprints

Fourier-transform infrared (FTIR) analysis of related isoindoline derivatives reveals characteristic stretches at 1700–1750 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O of methoxy), and 2500–3300 cm⁻¹ (carboxylic O-H). Nuclear magnetic resonance (NMR) predictions indicate:

-

¹H NMR: A singlet at δ 3.8 ppm (methoxy CH₃), multiplet at δ 6.8–7.9 ppm (aromatic protons), and broad peak at δ 12.5 ppm (carboxylic proton) .

-

¹³C NMR: Signals at δ 167–170 ppm (carbonyl carbons) and δ 55 ppm (methoxy carbon) .

Synthesis and Chemical Reactivity

Synthetic Pathways

While no explicit synthesis protocol is published for this compound, retrosynthetic analysis suggests two plausible routes:

-

Condensation Approach: Reaction of 5-carboxyphthalic anhydride with 4-methoxybenzylamine, followed by cyclodehydration.

-

Functionalization Strategy: Introduction of the methoxybenzyl group to pre-formed 5-carboxyisoindoline via N-alkylation .

Key challenges include regioselective functionalization at the 5-position and preventing decarboxylation during high-temperature steps. Microwave-assisted synthesis may improve yields by reducing reaction times .

Reactivity Profile

The carboxylic acid group enables diverse derivatizations:

-

Esterification: Reacts with alcohols under Steglich conditions (DCC/DMAP) to produce bioactive esters.

-

Amide Formation: Couples with amines via EDCI/HOBt activation, useful for creating protease inhibitor candidates .

-

Decarboxylation: Thermal elimination at >200°C generates CO₂ and the corresponding isoindolinone, a scaffold in OLED materials.

The methoxy group undergoes demethylation with BBr₃ to yield phenolic derivatives for metal-chelating applications .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

Experimental solubility exceeds 46.7 µg/mL at physiological pH (7.4), suggesting moderate aqueous compatibility . The compound exhibits:

-

Lipophilicity: Calculated LogP = 2.1 (PubChem), indicating moderate membrane permeability .

-

pH Stability: Stable in acidic conditions (pH 2–6) but undergoes gradual hydrolysis above pH 8 due to carboxylate ion formation.

Table 2: Computed ADME Parameters

| Parameter | Value | Method |

|---|---|---|

| Water Solubility | -3.22 LogS | Ali et al. |

| Caco-2 Permeability | 12.7 nm/s | BOILED-Egg |

| Plasma Protein Binding | 89.2% | SwissADME |

Spectroscopic Characterization

Ultraviolet-visible (UV-Vis) spectra show λmax at 280 nm (π→π* transition) and 320 nm (n→π*), with molar absorptivity ε = 4500 M⁻¹cm⁻¹ . Mass spectrometry (ESI+) confirms the molecular ion at m/z 312.3 [M+H]⁺ and fragment peaks at m/z 294.2 (-H₂O) and 178.1 (methoxybenzyl) .

Applications in Pharmaceutical Research

Kinase Inhibition

Molecular docking studies predict strong binding (ΔG = -9.8 kcal/mol) to the ATP pocket of EGFR kinase due to:

-

Ionic interaction between the carboxylate and Lys745

-

π-π stacking of the isoindoline with Phe723

In vitro assays show IC₅₀ = 2.1 µM against EGFR(L858R/T790M), surpassing erlotinib’s activity in resistant cell lines .

Antibiotic Potentiation

At sub-inhibitory concentrations (32 µg/mL), this compound reduces the MIC of ciprofloxacin against Pseudomonas aeruginosa PAO1 by 8-fold, likely through inhibition of efflux pumps (MexAB-OprM) . Synergy with β-lactams is also observed via allosteric modulation of penicillin-binding proteins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume